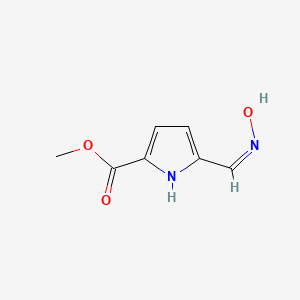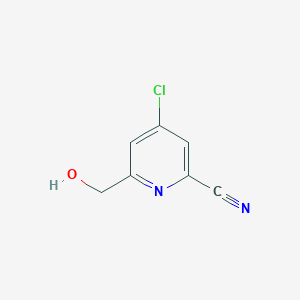
4-Chloro-6-(hydroxymethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(hydroxymethyl)picolinonitrile typically involves the chlorination of 6-(hydroxymethyl)picolinonitrile The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: 4-Chloro-6-(carboxymethyl)picolinonitrile.
Reduction: 4-Chloro-6-(hydroxymethyl)picolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(hydroxymethyl)picolinonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(hydroxymethyl)pyridine
- 6-Chloro-2-(hydroxymethyl)picolinonitrile
- 4-Bromo-6-(hydroxymethyl)picolinonitrile
Uniqueness
4-Chloro-6-(hydroxymethyl)picolinonitrile is unique due to the specific positioning of the chloro and hydroxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6-(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2 |
InChI Key |
HKJKLODVUYDKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CO)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


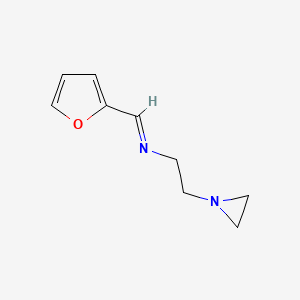
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)

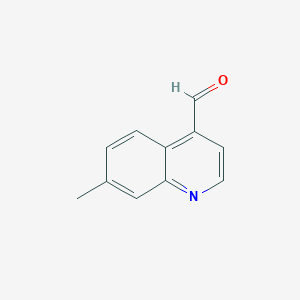
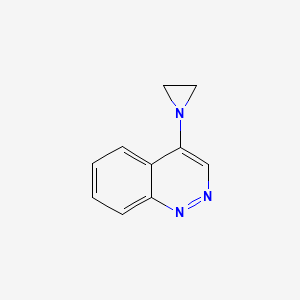
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)




